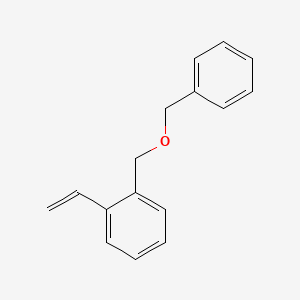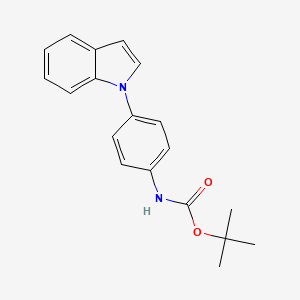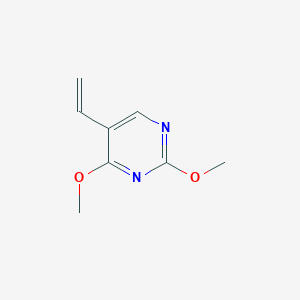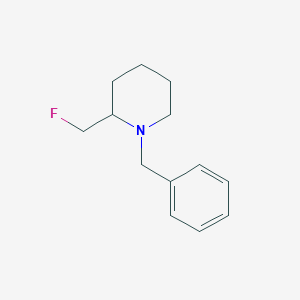
1-Ethenyl-2-(phenylmethoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-2-(phenylmethoxymethyl)benzene, also known as 1-((Benzyloxy)methyl)-2-vinylbenzene, is an organic compound with the molecular formula C16H16O. It is a derivative of benzene, featuring an ethenyl group and a phenylmethoxymethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethenyl-2-(phenylmethoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-vinylbenzyl chloride with benzyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-2-(phenylmethoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
1-Ethenyl-2-(phenylmethoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and interactions due to its structural similarity to certain biological molecules.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is employed in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-2-(phenylmethoxymethyl)benzene involves its interaction with various molecular targets and pathways. The ethenyl group can participate in polymerization reactions, forming long chains or networks. The phenylmethoxymethyl group can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethenyl-2-methylbenzene:
1-Ethenyl-4-(phenylmethoxymethyl)benzene: This isomer has the phenylmethoxymethyl group attached to the para position of the benzene ring.
Uniqueness
1-Ethenyl-2-(phenylmethoxymethyl)benzene is unique due to the presence of both the ethenyl and phenylmethoxymethyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
31955-56-3 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1-ethenyl-2-(phenylmethoxymethyl)benzene |
InChI |
InChI=1S/C16H16O/c1-2-15-10-6-7-11-16(15)13-17-12-14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
Clave InChI |
SALMBLGPBZHQEW-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)
![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)


![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)

![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)




![2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14131942.png)
